N-(4-chlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide N-(4-chlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16373003
InChI: InChI=1S/C17H14ClNO4S/c18-13-6-8-14(9-7-13)19-17(20)15-16(12-4-2-1-3-5-12)24(21,22)11-10-23-15/h1-9H,10-11H2,(H,19,20)
SMILES:
Molecular Formula: C17H14ClNO4S
Molecular Weight: 363.8 g/mol

N-(4-chlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

CAS No.:

Cat. No.: VC16373003

Molecular Formula: C17H14ClNO4S

Molecular Weight: 363.8 g/mol

* For research use only. Not for human or veterinary use.

N-(4-chlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide -

Specification

Molecular Formula C17H14ClNO4S
Molecular Weight 363.8 g/mol
IUPAC Name N-(4-chlorophenyl)-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide
Standard InChI InChI=1S/C17H14ClNO4S/c18-13-6-8-14(9-7-13)19-17(20)15-16(12-4-2-1-3-5-12)24(21,22)11-10-23-15/h1-9H,10-11H2,(H,19,20)
Standard InChI Key FLETUERJZHEBAW-UHFFFAOYSA-N
Canonical SMILES C1CS(=O)(=O)C(=C(O1)C(=O)NC2=CC=C(C=C2)Cl)C3=CC=CC=C3

Introduction

Structural and Chemical Characterization

Molecular Architecture

N-(4-Chlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide features a 1,4-oxathiine ring—a six-membered heterocycle containing one oxygen and one sulfur atom—in a partially saturated dihydro configuration. The sulfur atom is further oxidized to a sulfone group (-SO₂-), enhancing the compound’s electronic stability . Key substituents include:

  • A 4-chlorophenyl group attached to the carboxamide nitrogen, contributing hydrophobicity and electronic effects via the chlorine atom.

  • A phenyl ring at the 3-position of the oxathiine system, providing aromatic stacking potential.

  • A carboxamide linkage (-CONH-) bridging the oxathiine core and the 4-chlorophenyl moiety.

This structural complexity is reflected in its IUPAC name: 4,4-dioxo-5-phenyl-N-(4-chlorophenyl)-2,3-dihydro-1,4-oxathiine-6-carboxamide.

Physicochemical Properties

The compound’s physicochemical profile is summarized in Table 1.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₇H₁₄ClNO₄S
Molecular Weight363.8 g/mol
CAS Registry Number1144458-71-8
DensityNot reported
Boiling PointNot reported
Melting PointNot reported

The absence of reported density and thermal stability data underscores the need for further experimental characterization.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of N-(4-chlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide typically proceeds via a two-step strategy:

  • Formation of the Oxathiine Core: Cyclization of thioether precursors under oxidative conditions yields the 1,4-oxathiine ring. For example, reacting 2-mercaptoethanol with α,β-unsaturated carbonyl compounds can generate the dihydro-oxathiine scaffold.

  • Carboxamide Coupling: The carboxylic acid derivative of the oxathiine intermediate is activated (e.g., via chloroformate or carbodiimide reagents) and coupled with 4-chloroaniline in the presence of a base such as potassium carbonate.

Critical to the process is the oxidation of the sulfur atom to a sulfone group, achieved using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).

Reactivity and Functional Group Transformations

The compound’s reactivity is dominated by:

  • Sulfone Group: The electron-withdrawing sulfone moiety enhances the electrophilicity of adjacent carbons, facilitating nucleophilic attacks.

  • Carboxamide Linkage: Hydrolysis under acidic or basic conditions could yield carboxylic acid and amine derivatives, though such reactions remain unexplored in the literature.

  • Aromatic Substitutions: The electron-deficient 4-chlorophenyl group may undergo further halogenation or cross-coupling reactions, offering routes for structural diversification.

Biological Activities and Mechanisms

Antimicrobial Properties

In vitro studies suggest that N-(4-chlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide exhibits broad-spectrum antimicrobial activity. Against Staphylococcus aureus (ATCC 25923), the compound demonstrated a minimum inhibitory concentration (MIC) of 12.5 µg/mL, comparable to standard antibiotics like ampicillin. The mechanism likely involves inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), though direct binding studies are lacking.

Metabolic Stability

The 4-chlorophenyl group enhances metabolic stability by resisting oxidative dehalogenation, a common degradation pathway for aryl chlorides. This property positions the compound as a promising scaffold for drug development, though pharmacokinetic studies are needed to confirm bioavailability and half-life.

Applications and Future Directions

Drug Development

The compound’s dual antimicrobial and anticancer activities make it a candidate for multifunctional therapeutics. Structural analogs could be explored to optimize target selectivity—for instance, replacing the chlorine atom with fluorine to modulate electronic effects.

Material Science

The sulfone-containing oxathiine core may serve as a building block for high-performance polymers, leveraging sulfur’s electron-deficient nature to enhance thermal stability.

Research Priorities

Key unanswered questions include:

  • Pharmacokinetic Profiling: Absorption, distribution, metabolism, and excretion (ADME) properties in mammalian models.

  • Toxicity Screening: Acute and chronic toxicity assessments to establish safety margins.

  • Target Validation: Identification of specific molecular targets through proteomic or genomic approaches.

Comparative Analysis with Structural Analogs

Table 2: Comparison with Related Oxathiine Derivatives

CompoundStructural VariationBiological Activity
N-(3-Chlorophenyl) analogChlorine at meta positionReduced anticancer potency
Sulfoxide derivativeS=O instead of SO₂Lower metabolic stability
Fluorophenyl variantFluorine substituentEnhanced kinase inhibition

The 4-chlorophenyl substitution in N-(4-chlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide appears optimal for balancing electronic effects and bioactivity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator